4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Chlorination: Introduction of a chlorine atom to the benzene ring.
Sulfonation: Formation of the sulfonamide group by reacting the chlorinated benzene with a sulfonyl chloride.
Thiophene Derivatization: Incorporation of the dioxido-dihydrothiophene moiety through a series of reactions involving thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions could target the sulfonamide group or the chlorinated benzene ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chlorinated benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or dechlorinated compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Agents: Sulfonamides are well-known for their antimicrobial properties, and this compound could be investigated for similar applications.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzenesulfonamide would depend on its specific application. In antimicrobial applications, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.
Thiophene Derivatives: Compounds containing the thiophene ring, known for their electronic properties.
Uniqueness
The unique combination of a chlorinated benzene ring, a sulfonamide group, and a dioxido-dihydrothiophene moiety sets 4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzenesulfonamide apart from other sulfonamides. This structure may confer unique chemical and biological properties, making it a valuable compound for further research.
Properties
IUPAC Name |
4-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S2/c1-13-2-6-15(7-3-13)19(16-10-11-24(20,21)12-16)25(22,23)17-8-4-14(18)5-9-17/h2-11,16H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUPAOILYPWJGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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